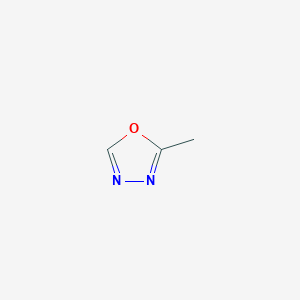

2-Methyl-1,3,4-oxadiazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c1-3-5-4-2-6-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSIFDIKIXVLDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50339756 | |

| Record name | 2-methyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3451-51-2 | |

| Record name | 2-methyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Methyl-1,3,4-oxadiazole from Acetic Hydrazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-1,3,4-oxadiazole from acetic hydrazide. The 1,3,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document outlines detailed experimental protocols for the synthesis of the target compound and, for comparative purposes, the related 2,5-dimethyl-1,3,4-oxadiazole, also originating from acetic hydrazide. The information presented is intended to equip researchers in drug discovery and development with practical methodologies for accessing these valuable heterocyclic scaffolds.

Synthesis of this compound

The synthesis of this compound from acetic hydrazide necessitates the introduction of a single carbon atom to facilitate the cyclization, forming the oxadiazole ring. A common and effective method to achieve this is through the reaction of acetic hydrazide with an orthoester, such as triethyl orthoformate. The reaction proceeds via an intermediate that subsequently undergoes cyclization with the elimination of ethanol.

Experimental Protocol: Reaction with Triethyl Orthoformate

This protocol is adapted from general procedures for the synthesis of 2-substituted-1,3,4-oxadiazoles from hydrazides and triethyl orthoformate.[1]

Reagents and Materials:

-

Acetic hydrazide

-

Triethyl orthoformate

-

Ethanol (for recrystallization, if necessary)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of acetic hydrazide and an excess of triethyl orthoformate is prepared.[1]

-

The reaction mixture is heated to reflux at a temperature of 140-150°C.[1]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC). The reaction is typically refluxed for an extended period, potentially 20-24 hours, to ensure complete conversion.[1]

-

Upon completion of the reaction, the excess triethyl orthoformate is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by distillation or recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Synthesis of 2,5-Dimethyl-1,3,4-oxadiazole

For comparison, the synthesis of the symmetrically substituted 2,5-dimethyl-1,3,4-oxadiazole is presented. This transformation can be achieved from acetic hydrazide through a two-step process involving the formation of an N,N'-diacetylhydrazine intermediate, followed by cyclodehydration.

Experimental Protocol: Cyclodehydration of N,N'-Diacetylhydrazine

This protocol is based on a general method for the synthesis of symmetrical 2,5-dialkyl-1,3,4-oxadiazoles.[2][3]

Part 1: Synthesis of N,N'-Diacetylhydrazine

Note: N,N'-diacetylhydrazine can also be prepared by reacting acetic hydrazide with acetic anhydride.

Reagents and Materials:

-

Acetic hydrazide

-

Acetic anhydride

-

Suitable solvent (e.g., glacial acetic acid)

-

Beaker

-

Stirring apparatus

Procedure:

-

Acetic hydrazide is dissolved in a suitable solvent, such as glacial acetic acid.

-

Acetic anhydride is added dropwise to the solution with stirring.

-

The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

The product, N,N'-diacetylhydrazine, can be isolated by precipitation upon cooling or by the addition of a non-solvent, followed by filtration.

Part 2: Cyclodehydration to 2,5-Dimethyl-1,3,4-oxadiazole

Reagents and Materials:

-

N,N'-Diacetylhydrazine

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Diethyl ether

-

Sodium carbonate (for neutralization)

-

Magnesium sulfate (for drying)

Procedure:

-

N,N'-diacetylhydrazine is carefully added to an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.[2][3]

-

The reaction mixture is heated to reflux at approximately 55°C for 6-24 hours, with the reaction progress monitored by TLC.[2][3]

-

After completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure.[2]

-

The residue is dissolved in diethyl ether and carefully poured into ice water.[2]

-

The mixture is neutralized with sodium carbonate, and the organic layer is separated.[2]

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield 2,5-dimethyl-1,3,4-oxadiazole.[2]

Data Presentation

| Product | Starting Material | Key Reagent(s) | Reaction Conditions | Yield (%) |

| This compound | Acetic hydrazide | Triethyl orthoformate | Reflux (140-150°C), 20-24 h | Not specified |

| 2,5-Dimethyl-1,3,4-oxadiazole | N,N'-Diacetylhydrazine | Phosphorus oxychloride (POCl₃) | Reflux (55°C), 6-24 h | 40-76%[2] |

Mandatory Visualization

Caption: Synthesis pathway of this compound.

Caption: General experimental workflow for synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-1,3,4-oxadiazole

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It includes quantitative data, detailed experimental protocols for synthesis and characterization, and visualizations of key chemical pathways and relationships relevant to research and development.

Core Physicochemical Properties

This compound is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its metabolic stability and its ability to serve as a bioisosteric replacement for amide and ester functional groups.[1] It is the most stable among the oxadiazole isomers.[1][2] The physicochemical properties of this compound and its parent compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃H₄N₂O | [3][4][5] |

| Molecular Weight | 84.08 g/mol | [4][5] |

| Appearance | Lower alkyl derivatives are liquids | [6] |

| Boiling Point | 150 °C (for unsubstituted 1,3,4-oxadiazole) | [6] |

| Solubility | Expected to be highly soluble in water | [6] |

| XLogP3-AA (Predicted) | 0.2 | [4] |

| Topological Polar Surface Area | 38.9 Ų | |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Stability | 1,3,4-oxadiazole is the most stable isomer | [1][2] |

Synthesis and Characterization Protocols

The synthesis of 1,3,4-oxadiazole derivatives is well-established, typically involving the cyclization of hydrazide-containing intermediates.

General Synthesis Protocol: Cyclodehydration of Diacylhydrazines

One of the most common methods for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines.[7] For this compound, the precursors would be N-acetyl-N'-formylhydrazine.

Methodology:

-

Preparation of N,N'-Diacylhydrazine: Acetylhydrazine is reacted with an equimolar amount of formic acid or a formic acid derivative (like ethyl formate) under reflux to yield the corresponding N-acetyl-N'-formylhydrazine.

-

Cyclodehydration: The resulting diacylhydrazine is heated with a strong dehydrating agent.[7] Common reagents include phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or thionyl chloride (SOCl₂).[7]

-

Work-up and Purification: The reaction mixture is cooled and then carefully poured onto crushed ice. The solution is neutralized with a base, such as sodium bicarbonate solution (20%), which typically causes the product to precipitate.[7] The crude solid is then filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol.[6]

Characterization Protocols

The structure and purity of the synthesized this compound are confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is used to confirm the presence of the methyl group (a singlet around δ 2.0-2.5 ppm) and the proton on the oxadiazole ring.

-

¹³C NMR: This technique is used to identify the carbon atoms of the methyl group and the two distinct carbons of the heterocyclic ring.[7]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to confirm the formation of the oxadiazole ring by identifying characteristic absorption bands for C=N and C-O-C stretching vibrations, and the absence of N-H and C=O bands from the starting hydrazide.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula of the compound by determining its exact mass.[8]

Reactivity and Applications

The 1,3,4-oxadiazole ring is chemically stable but can undergo specific reactions, leading to the formation of other heterocyclic systems.

Caption: Reactivity of the 1,3,4-oxadiazole ring.[6]

Derivatives of 1,3,4-oxadiazole are of significant interest in drug discovery and materials science due to their wide range of biological activities and unique optical properties.

Caption: Applications of 1,3,4-oxadiazole derivatives.[6][8][9]

Experimental Workflow Visualization

The general workflow for the synthesis and analysis of 1,3,4-oxadiazole derivatives follows a logical progression from starting materials to final characterization and application testing.

Caption: General experimental workflow.

References

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

- 3. This compound | C3H4N2O | CID 558447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nmppdb.com.ng [nmppdb.com.ng]

- 5. 2-methyl-[1,3,4]oxadiazole 96% | CAS: 3451-51-2 | AChemBlock [achemblock.com]

- 6. mdpi.com [mdpi.com]

- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-Methyl-1,3,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Methyl-1,3,4-oxadiazole, a key heterocyclic scaffold in medicinal chemistry. The document details the expected data from various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided to aid in the replication of these characterization methods.

Introduction to this compound

The 1,3,4-oxadiazole ring is a vital pharmacophore found in numerous therapeutic agents due to its diverse biological activities, which include antibacterial, antifungal, and anti-inflammatory properties. As a bioisostere for amide and ester functionalities, the 1,3,4-oxadiazole nucleus offers improved metabolic stability and pharmacokinetic profiles to drug candidates. This compound serves as a fundamental building block in the synthesis of more complex derivatives, making its thorough spectroscopic characterization essential for quality control and structural confirmation.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for the spectroscopic characterization of this compound, based on data from closely related analogues.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity |

| -CH₃ | ~2.60 | Singlet |

| Oxadiazole-H (at C5) | ~8.50 - 9.00 | Singlet |

Note: Data is extrapolated from substituted this compound derivatives.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ) ppm |

| -CH₃ | ~11.08 |

| C2 (of oxadiazole) | ~163.35 |

| C5 (of oxadiazole) | ~162.12 |

Note: Data is based on the closely related analogue 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate[1].

Table 3: Predicted FT-IR Spectroscopic Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration |

| C-H (methyl) | 2900 - 3000 | Stretching |

| C=N (oxadiazole ring) | 1610 - 1650 | Stretching |

| C-O-C (oxadiazole ring) | 1020 - 1070 | Stretching |

| N-N (oxadiazole ring) | 1230 - 1270 | Stretching |

Note: Ranges are based on typical values for 1,3,4-oxadiazole derivatives[2][3].

Table 4: Predicted Mass Spectrometry Data for this compound

| Fragment | Predicted m/z | Interpretation |

| [M]⁺ | 84.03 | Molecular Ion |

| [M-CH₃]⁺ | 69 | Loss of methyl group |

| [M-N₂]⁺ | 56 | Loss of nitrogen molecule |

| [CH₃CN]⁺ | 41 | Acetonitrile cation radical |

Note: Fragmentation pattern is predicted based on the general fragmentation of heterocyclic compounds.

Table 5: Predicted UV-Vis Spectroscopic Data for this compound

| Solvent | Predicted λmax (nm) | Electronic Transition |

| Ethanol/Methanol | ~280 - 310 | π → π* |

Note: Based on data for 2-alkyl-5-aryl-1,3,4-oxadiazole derivatives[4].

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and hydrogen framework of the molecule.

Instrumentation: 400 MHz NMR Spectrometer (e.g., Bruker Avance DPX 400).

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire the ¹H NMR spectrum using a standard pulse program.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program.

-

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the resulting spectrum. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer (e.g., PerkinElmer).

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Background Spectrum: Place the empty pellet holder in the spectrometer and record a background spectrum.

-

Sample Spectrum: Place the KBr pellet containing the sample in the holder and record the IR spectrum.

-

Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

GC Separation:

-

Inject 1 µL of the sample solution into the GC.

-

Use a suitable capillary column (e.g., HP-5ms) and a temperature program to separate the compound from any impurities. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

-

MS Analysis:

-

The eluent from the GC is introduced into the mass spectrometer.

-

Use Electron Impact (EI) ionization at 70 eV.

-

Scan a mass range of m/z 30-300.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Instrumentation: UV-Vis Spectrophotometer.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Sample Spectrum: Record the UV-Vis spectrum of the sample solution over a wavelength range of 200-400 nm.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of this compound.

References

Crystal Structure Analysis of 2-Methyl-1,3,4-oxadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure analysis of 2-Methyl-1,3,4-oxadiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. This document outlines the common synthetic routes, detailed experimental protocols for single-crystal X-ray diffraction, and presents crystallographic data for representative compounds. Furthermore, it visualizes a key signaling pathway targeted by these derivatives, offering insights for drug design and development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the cyclization of an appropriate acylhydrazide. A general and efficient method is the reaction of an acid hydrazide with an acid chloride or carboxylic acid, followed by cyclodehydration.

General Synthetic Protocol:

A common route to synthesize 2,5-disubstituted 1,3,4-oxadiazoles involves the oxidative cyclization of N-acyl hydrazones. These are typically prepared by the condensation of an acid hydrazide with an aldehyde. For instance, to synthesize a 2-methyl-5-aryl-1,3,4-oxadiazole, one could start with acetohydrazide and a substituted benzoic acid.

A widely used method involves the reaction of N,N'-diacylhydrazines with a dehydrating agent like phosphorus oxychloride (POCl₃). The N,N'-diacylhydrazines are synthesized by reacting acid chlorides with hydrazine hydrate.

Experimental Protocols for Crystal Structure Analysis

The definitive determination of the three-dimensional structure of this compound derivatives is achieved through single-crystal X-ray diffraction.

Crystallization

High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for growing crystals of organic compounds is slow evaporation from a suitable solvent.

Protocol for Slow Evaporation:

-

Dissolve the purified this compound derivative in a suitable solvent or a mixture of solvents (e.g., ethanol, chloroform, ethyl acetate) to form a nearly saturated solution.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial and cover it loosely to allow for slow evaporation of the solvent at room temperature.

-

Allow the vial to stand undisturbed for several days to weeks until well-formed crystals appear.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis.

Experimental Workflow:

Initial biological screening of 2-Methyl-1,3,4-oxadiazole compounds.

An In-depth Technical Guide to the Initial Biological Screening of 2-Methyl-1,3,4-Oxadiazole Compounds

Introduction: The 1,3,4-Oxadiazole Scaffold in Medicinal Chemistry

The 1,3,4-oxadiazole ring is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms.[1][2] This scaffold has garnered significant attention in medicinal chemistry due to its versatile biological activities and its presence in numerous clinically approved drugs.[1][3] Derivatives of 1,3,4-oxadiazole are known to exhibit a wide pharmacological spectrum, including anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral properties.[1][4] The planar, aromatic nature of the oxadiazole ring allows it to interact with various biological macromolecules through hydrogen bonding, π-stacking, and other intermolecular forces, making it a privileged structure in drug design.[3][5] This guide focuses on the initial biological screening methodologies for compounds featuring the this compound core, providing researchers with a framework for preliminary evaluation.

Anticancer Activity Screening

Derivatives of 1,3,4-oxadiazole have shown significant potential as anticancer agents by targeting various mechanisms, including enzyme inhibition (e.g., VEGFR2, histone deacetylases), disruption of cell cycle progression, and induction of apoptosis.[5][6][7]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Objective: To determine the concentration of a test compound that inhibits 50% of cell growth (IC₅₀).

Materials:

-

Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, PANC-1 - pancreas).[7]

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

This compound test compounds.

-

Dimethyl sulfoxide (DMSO) for stock solutions.

-

MTT solution (5 mg/mL in PBS).

-

96-well microplates.

-

Positive control (e.g., Cisplatin, Doxorubicin).[7]

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium from a DMSO stock. Add the diluted compounds to the wells. Include a vehicle control (DMSO) and a positive control.[8]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.[9]

-

MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]

-

Formazan Solubilization: Remove the supernatant and add DMSO to each well to dissolve the formazan crystals.[9]

-

Data Acquisition: Measure the absorbance of the wells using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Visualization: Cytotoxicity Screening Workflow

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Quantitative Data: Anticancer Activity

| Compound Series | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Citation |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivs. | A549 (Lung) | <0.14 - 7.48 | Cisplatin | 4.98 | [10] |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivs. | C6 (Glioma) | 8.16 - 13.04 | - | - | [10] |

| Benzimidazole-1,3,4-oxadiazole derivs. | PANC-1 (Pancreas) | 5.5 - 26.7 | Cisplatin | - | [7] |

| Benzimidazole-1,3,4-oxadiazole derivs. | A549 (Lung) | 0.3 - 0.5 | Cisplatin | - | [7] |

| Quinoline-1,3,4-oxadiazole conjugates | HepG2 (Liver) | 0.8 - 1.2 | 5-Fluorouracil | 21.9 | [3] |

Antimicrobial Activity Screening

The 1,3,4-oxadiazole nucleus is a common feature in compounds developed for their antibacterial and antifungal properties.[11][12] Screening is typically performed against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Experimental Protocol: Agar Well/Disc Diffusion Method

This method is a preliminary test to evaluate the antimicrobial activity of a compound by measuring the zone of growth inhibition.

Objective: To qualitatively assess the antimicrobial activity and measure the zone of inhibition (ZOI).

Materials:

-

Bacterial Strains: Staphylococcus aureus (Gram+), Bacillus subtilis (Gram+), Escherichia coli (Gram-), Pseudomonas aeruginosa (Gram-).[11][13]

-

Fungal Strains: Candida albicans, Aspergillus niger.[11]

-

Culture Media: Nutrient Agar (for bacteria), Potato Dextrose Agar (for fungi).[14]

-

Test compounds dissolved in DMSO.

-

Standard antibiotics (e.g., Ampicillin, Ciprofloxacin) and antifungals (e.g., Ketoconazole).[1][11]

-

Sterile Petri dishes, cork borer, and sterile swabs.

Procedure:

-

Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes.

-

Inoculation: Once the agar solidifies, uniformly spread a standardized inoculum of the test microorganism over the surface using a sterile swab.

-

Well/Disc Application:

-

Well Diffusion: Create wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.[14]

-

Disc Diffusion: Impregnate sterile paper discs with a known concentration of the test compound.

-

-

Compound Loading: Add a specific volume (e.g., 100 µL) of the test compound solution into the wells or place the impregnated discs on the agar surface.[14]

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.[14]

-

Data Acquisition: Measure the diameter of the clear zone of growth inhibition around the well/disc in millimeters (mm).

Visualization: Antimicrobial Screening Logic

Caption: Logical flow for broad-spectrum antimicrobial screening.

Quantitative Data: Antimicrobial Activity

| Compound Series | Microorganism | Activity Metric | Result | Standard Drug | Citation |

| 2-amino-1,3,4-oxadiazole derivs. | E. coli, P. aeruginosa | Activity | Good | Furacin | [11] |

| 2-amino-1,3,4-oxadiazole derivs. | C. albicans | Activity | Excellent | Fluconazole | [11] |

| 2,5-disubstituted-1,3,4-oxadiazoles | P. aeruginosa | MIC (mg/cm³) | 0.40 - 0.60 | - | [14] |

| Aniline-1,3,4-oxadiazole derivs. | S. aureus, B. subtilis | Activity | Good | Amoxicillin | [1] |

Anti-inflammatory Activity Screening

1,3,4-oxadiazole derivatives have been investigated for their anti-inflammatory properties, often linked to the inhibition of enzymes like cyclooxygenases (COX).[15][16]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (In Vivo)

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Objective: To assess the ability of a test compound to reduce acute inflammation induced by carrageenan.

Materials:

-

Wistar rats or Swiss albino mice.

-

Carrageenan solution (1% in saline).

-

Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Plethysmometer to measure paw volume.

Procedure:

-

Animal Grouping: Divide animals into groups: control (vehicle), standard drug, and test compound groups.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

-

Inflammation Induction: After a set time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).[17]

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

-

Visualization: Potential Anti-inflammatory Pathway

Caption: Inhibition of the COX pathway as a mechanism for anti-inflammatory activity.

Quantitative Data: Anti-inflammatory Activity

| Compound Series | Model | % Inhibition | Standard Drug | % Inhibition | Citation |

| Methyl-imidazolyl-1,3,4-oxadiazoles | Carrageenan-induced paw edema | 33 - 43% (at 5h) | Indomethacin | Comparable | [17] |

| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazoles | Carrageenan-induced paw edema | 33 - 62% | Indomethacin | - | [1] |

| 2,5-disubstituted-1,3,4-oxadiazoles | Carrageenan-induced paw edema | ~74 - 80% | Ibuprofen | ~84% | [15] |

Conclusion

The this compound scaffold is a promising starting point for the development of new therapeutic agents. The initial biological screening process is a critical step in identifying lead compounds for further optimization. By employing standardized in vitro and in vivo assays for anticancer, antimicrobial, and anti-inflammatory activities, researchers can efficiently evaluate the potential of novel derivatives. The protocols and data presented in this guide offer a comprehensive framework for conducting these preliminary investigations, paving the way for the discovery of next-generation pharmaceuticals.

References

- 1. mdpi.com [mdpi.com]

- 2. buk-wetzikon.ch [buk-wetzikon.ch]

- 3. mdpi.com [mdpi.com]

- 4. ajrconline.org [ajrconline.org]

- 5. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ijmspr.in [ijmspr.in]

- 12. mdpi.com [mdpi.com]

- 13. asianpubs.org [asianpubs.org]

- 14. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors [mdpi.com]

- 17. Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to the Discovery of Novel 2-Methyl-1,3,4-oxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-methyl-1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry, consistently featured in a wide array of biologically active compounds.[1] Its inherent properties, including metabolic stability and the capacity for diverse substitutions at the 2 and 5-positions, have made it a focal point for the development of novel therapeutic agents. This technical guide provides an in-depth overview of recent advancements in the discovery of novel derivatives of this versatile scaffold, with a focus on their synthesis, biological evaluation, and the underlying structure-activity relationships.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is a well-established area of organic chemistry, with several reliable methods available to researchers. A common and efficient route involves the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones. Microwave-assisted synthesis has also emerged as a rapid and efficient alternative to conventional heating methods.[2]

General Synthetic Protocol for 2-Methyl-5-aryl-1,3,4-oxadiazoles

A prevalent method for the synthesis of 2-methyl-5-aryl-1,3,4-oxadiazoles involves the cyclization of an appropriate acylhydrazide with acetic anhydride or the reaction of an aryl hydrazide with an acetylating agent followed by cyclization.

Experimental Protocol:

Step 1: Synthesis of Aryl Acid Hydrazides A mixture of an aryl methyl ester (1 equivalent) and hydrazine hydrate (2 equivalents) is heated under reflux in a suitable solvent such as ethanol for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the corresponding aryl acid hydrazide.

Step 2: Synthesis of 2-Methyl-5-aryl-1,3,4-oxadiazole The aryl acid hydrazide (1 equivalent) is refluxed in an excess of acetic anhydride for 3-5 hours. After completion of the reaction (monitored by TLC), the excess acetic anhydride is removed under reduced pressure. The residue is then poured into ice-cold water, and the resulting solid precipitate is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-methyl-5-aryl-1,3,4-oxadiazole derivative.

Biological Activities of Novel Derivatives

Derivatives of the this compound scaffold have demonstrated a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties. The nature of the substituent at the 5-position of the oxadiazole ring plays a crucial role in determining the biological activity and potency of the compounds.[3]

Antimicrobial Activity

Numerous studies have reported the significant antibacterial and antifungal activities of 2,5-disubstituted 1,3,4-oxadiazole derivatives.[[“]][5] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 1: Antibacterial Activity of Selected this compound Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

| Compound ID | Substituent at C5 | Staphylococcus aureus | Escherichia coli | Reference |

| 1a | 4-Chlorophenyl | 16 | 32 | [5] |

| 1b | 4-Nitrophenyl | 8 | 16 | [5] |

| 1c | 4-Methoxyphenyl | 32 | 64 | [1] |

| 1d | 2,4-Dichlorophenyl | 4 | 8 | [1] |

Experimental Protocol: Antibacterial Screening (Agar Well Diffusion Method)

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism is prepared in sterile saline.

-

Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

-

Seeding: The solidified agar plates are uniformly seeded with the bacterial inoculum using a sterile cotton swab.

-

Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

-

Compound Application: A defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration, dissolved in a suitable solvent like DMSO) is added to each well. A negative control (solvent alone) and a positive control (standard antibiotic) are also included.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. The minimum inhibitory concentration (MIC) can be subsequently determined using a broth microdilution method.

Anticancer Activity

The 1,3,4-oxadiazole scaffold is a key component in a number of compounds exhibiting potent anticancer activity.[6] These derivatives can induce apoptosis, inhibit cell proliferation, and target specific signaling pathways involved in cancer progression.[7]

Table 2: In Vitro Anticancer Activity of Selected 2,5-Disubstituted-1,3,4-oxadiazole Derivatives (IC50 in µM)

| Compound ID | Substituent at C2 | Substituent at C5 | Cell Line | IC50 (µM) | Reference |

| 2a | Methyl | 4-Fluorophenyl | MCF-7 (Breast) | 5.8 | [3] |

| 2b | Methyl | 3,4,5-Trimethoxyphenyl | A549 (Lung) | 2.1 | [6] |

| 2c | Phenyl | 4-(Dimethylamino)phenyl | HeLa (Cervical) | 8.3 | |

| 2d | (4-Chlorophenoxy)methyl | Phenyl | HT-29 (Colon) | 12.5 | [3] |

Experimental Protocol: Anticancer Screening (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Visualizing the Discovery Process

The discovery of novel derivatives of the this compound scaffold follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: A generalized workflow for the discovery of novel this compound derivatives.

A key aspect of modern drug discovery is understanding the molecular interactions that drive biological activity. For instance, many anticancer agents function by inhibiting specific signaling pathways that are dysregulated in cancer cells.

Caption: A simplified signaling pathway illustrating the potential inhibitory action of a 1,3,4-oxadiazole derivative.

Conclusion

The this compound scaffold continues to be a highly fruitful starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization allow for the creation of large and varied chemical libraries for biological screening. The promising antimicrobial and anticancer activities observed for many derivatives underscore the importance of continued research in this area. Future efforts will likely focus on elucidating the precise mechanisms of action, optimizing the pharmacokinetic properties of lead compounds, and exploring new therapeutic applications for this remarkable heterocyclic core.

References

- 1. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. jchemrev.com [jchemrev.com]

- 6. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Tautomerism in 2-Methyl-1,3,4-Oxadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of tautomerism in 2-methyl-1,3,4-oxadiazole derivatives, a class of compounds of significant interest in medicinal chemistry and drug development.[1][2] Understanding the tautomeric equilibria of these molecules is crucial as it can significantly influence their physicochemical properties, biological activity, and interaction with pharmacological targets. This guide summarizes the key tautomeric forms, presents quantitative data from computational studies on related structures, details relevant experimental protocols for characterization, and provides visualizations of the core concepts.

Introduction to Tautomerism in 1,3,4-Oxadiazoles

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be readily interconverted, most commonly through the migration of a proton. In the context of this compound derivatives, the nature of the substituent at the 5-position dictates the type of tautomerism observed. The most prevalent forms are amine-imine and thiol-thione tautomerism.

The position of the tautomeric equilibrium is influenced by several factors, including the nature of the substituent, the solvent, temperature, and pH. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for studying these equilibria in solution.[3][4][5] Computational methods, such as Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of different tautomers.[2][6][7]

Key Tautomeric Forms of this compound Derivatives

Amine-Imine Tautomerism

When a this compound core is substituted with an amino group at the 5-position, it can exist in equilibrium between the amine and imine forms. The equilibrium involves the migration of a proton between the exocyclic nitrogen and a ring nitrogen atom.

Spectroscopic and computational studies on analogous 5-amino-1,3,4-oxadiazole derivatives suggest that the amine form is generally the more stable tautomer.[8][9]

Thiol-Thione Tautomerism

For 2-methyl-1,3,4-oxadiazoles with a mercapto (thiol) group at the 5-position, a thiol-thione tautomeric equilibrium exists. This involves the migration of a proton from the sulfur atom to a ring nitrogen, resulting in the formation of a thione (C=S) bond.

In related heterocyclic systems, the thione form is often found to be the predominant tautomer in the solid state and in various solvents.[10]

Quantitative Analysis of Tautomeric Equilibria

Computational Studies on a Related Amino-Oxadiazole

A Density Functional Theory (DFT) study on 5-amino-1,3,4-oxadiazol-2(3H)-one provides a model for understanding the energetic differences between tautomers.[6] The relative Gibbs free energies (ΔG) can be used to estimate the equilibrium constant (Keq) and the population of each tautomer at a given temperature.

Table 1: Calculated Relative Stabilities of Tautomers of a 5-Amino-1,3,4-oxadiazole Derivative

| Tautomer | Structure | Relative Gibbs Free Energy (ΔG) in Gas Phase (kcal/mol) |

| A (Amine) | 5-amino-1,3,4-oxadiazol-2(3H)-one | 0.00 (most stable) |

| B (Imine) | 5-imino-1,3,4-oxadiazolidin-2-one | +5.73 |

| C (Hydroxy-amino) | 5-amino-3H-1,3,4-oxadiazol-2-ol | +16.27 (least stable) |

| D (Hydroxy-imino) | 5-imino-2,5-dihydro-1,3,4-oxadiazol-2-ol | +1.57 |

Data adapted from a DFT study on a related 5-amino-1,3,4-oxadiazole derivative.[6]

These computational results indicate that the amine tautomer is the most stable form in the gas phase, which is a common finding for such systems.

Experimental Protocols for Tautomerism Investigation

The study of tautomeric equilibria heavily relies on spectroscopic and computational methods. A general workflow for such an investigation is outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of simple and water assisted tautomerism in a derivative of 1,3,4-oxadiazole: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

- 8. Synthetic and tautomeric studies of 5-amino-2,3-dihydro-1,2,4-oxadiazol-3-one - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Synthetic and tautomeric studies of 5-amino-2,3-dihydro-1,2,4-oxadiazol-3-one - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of 2-Methyl-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 2-Methyl-1,3,4-oxadiazole, a key heterocyclic scaffold in medicinal chemistry. The information herein is intended to support researchers and drug development professionals in formulation design, analytical method development, and stability assessment of drug candidates incorporating this moiety.

Introduction to this compound

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. It is a versatile building block in medicinal chemistry, often employed as a bioisosteric replacement for amide and ester groups to improve metabolic stability and other pharmacokinetic properties. The 1,3,4-oxadiazole isomer is noted for its high thermal and chemical stability.[1][2] this compound, as a simple alkyl-substituted derivative, serves as a fundamental structure for understanding the intrinsic properties of this important chemical class.

Solubility Profile

A thorough understanding of a compound's solubility in various solvents is critical for its development as a pharmaceutical agent, impacting everything from formulation to bioavailability.

Qualitative Solubility Summary

Based on the general principles of solubility and data from structurally related compounds, a qualitative solubility profile for this compound can be predicted. For instance, the closely related 2,5-dimethyl-1,3,4-oxadiazole is reported to be completely soluble in water, suggesting that this compound is also likely to exhibit good aqueous solubility due to the polar nature of the oxadiazole ring and the small size of the methyl substituent.[3] Aryl substitution on the oxadiazole ring is known to significantly decrease aqueous solubility.[3]

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent | Predicted Solubility | Rationale |

| Water | Soluble | The polar 1,3,4-oxadiazole ring and the small methyl group are expected to allow for favorable interactions with water molecules. |

| Methanol | Freely Soluble | As a polar protic solvent, methanol is expected to readily dissolve the compound. |

| Ethanol | Freely Soluble | Similar to methanol, ethanol's polar nature should facilitate the dissolution of this compound. |

| Acetonitrile | Soluble | This polar aprotic solvent is anticipated to be a good solvent for this compound. |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dichloromethane (DCM) | Soluble | The compound is expected to have sufficient non-polar character to dissolve in this common organic solvent. |

| Acetone | Soluble | As a polar aprotic solvent, acetone should be an effective solvent. |

| Toluene | Slightly Soluble | As a non-polar aromatic solvent, toluene is expected to be a poorer solvent compared to more polar options. |

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

To obtain precise solubility data, the following experimental protocol, based on the well-established shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (HPLC grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Stability Profile

The chemical stability of a drug substance is a critical quality attribute that must be thoroughly investigated to ensure its safety and efficacy throughout its shelf life. Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.

Predicted Stability Characteristics

The 1,3,4-oxadiazole ring is known for its general stability. However, like many heterocyclic systems, it can be susceptible to degradation under harsh conditions.

-

Hydrolytic Stability: The oxadiazole ring may undergo hydrolysis under strongly acidic or basic conditions, leading to ring-opening. One study on a 1,2,4-oxadiazole derivative showed maximum stability in the pH range of 3-5, with increased degradation at higher and lower pH.[4] A similar pH-dependent stability profile could be anticipated for this compound.

-

Oxidative Stability: The molecule may be susceptible to oxidation, particularly if reactive sites are present.

-

Photostability: Exposure to UV or visible light can induce photochemical reactions. Some 1,3,4-oxadiazole derivatives have been investigated for their photostability, with some showing degradation upon irradiation.[5]

-

Thermal Stability: The 1,3,4-oxadiazole core is generally thermally stable.[2] Degradation at elevated temperatures would likely involve the substituents or more complex decomposition pathways.

Experimental Protocol for Forced Degradation Studies

The following protocol outlines a standard approach for conducting forced degradation studies on this compound, in line with ICH guidelines.

Objective: To investigate the degradation behavior of this compound under various stress conditions and to generate potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Water bath or oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a specified temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or with gentle heating.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80 °C).

-

Photodegradation: Expose a solution of the compound to UV and visible light in a photostability chamber.

-

-

Sample Analysis: At various time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Assess the percentage of degradation and the formation of any new peaks (degradation products). A PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradants.

Table 2: Representative Forced Degradation Conditions and Expected Outcomes for this compound

| Stress Condition | Reagent/Parameter | Duration | Expected Outcome |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | Potential for slow degradation via ring opening. |

| Base Hydrolysis | 0.1 M NaOH | 8 hours | Likely degradation through nucleophilic attack and ring cleavage. |

| Oxidation | 3% H₂O₂ | 24 hours | Possible N-oxidation or other oxidative degradation. |

| Thermal | 80 °C | 48 hours | Expected to be relatively stable, with minimal degradation. |

| Photochemical | UV/Vis light | 24 hours | Potential for photolytic degradation or isomerization. |

Protocol for a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the active substance and the increase in degradation products.

Objective: To develop and validate a reversed-phase HPLC (RP-HPLC) method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Typical):

-

HPLC System: A system equipped with a pump, autosampler, column oven, and PDA detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 235 nm).[4]

-

Injection Volume: 10 µL.

Method Development and Validation:

-

Method Development: Develop the chromatographic method by optimizing the mobile phase composition, pH, and column to achieve good resolution between the parent compound and all degradation products formed during the forced degradation studies.

-

Method Validation: Validate the developed method according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantification limit (LOQ), and robustness.

Summary and Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data for this compound is limited in the public domain, this guide offers predicted profiles and detailed experimental protocols based on the known properties of the 1,3,4-oxadiazole class and standard pharmaceutical testing methodologies. The provided protocols for quantitative solubility determination and forced degradation studies serve as a robust starting point for researchers and drug development professionals. The inherent stability of the 1,3,4-oxadiazole ring suggests that this compound is a promising scaffold for the development of stable drug candidates. However, thorough experimental verification of its solubility and stability is essential for any pharmaceutical development program.

References

- 1. Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability [mdpi.com]

- 2. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Quantum Mechanical Computation of 2-Methyl-1,3,4-oxadiazole Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and practical aspects of assessing the molecular stability of 2-Methyl-1,3,4-oxadiazole using quantum mechanical computations. The 1,3,4-oxadiazole ring is a crucial heterocyclic moiety in medicinal chemistry, appearing in a wide range of pharmacologically active compounds, including antiviral and anticancer agents.[1][2] Understanding the stability of its derivatives is paramount for drug design and development. Computational methods, particularly Density Functional Theory (DFT), offer a powerful, efficient, and precise approach to elucidating the structural, electronic, and thermodynamic properties that govern molecular stability.[3][4]

Core Theoretical Concepts

The stability of a molecule can be understood through various quantum chemical descriptors. These calculations are typically performed using DFT, a computational method that models the electronic structure of many-body systems.

-

Density Functional Theory (DFT): DFT is a widely used method for its favorable balance between accuracy and computational cost. It calculates the total energy of a molecule based on its electron density. A popular and robust functional for this type of analysis is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

-

Molecular Stability Indicators:

-

Optimized Energy: The total electronic energy (or Gibbs free energy) of the molecule in its most stable geometric configuration (lowest energy state). Lower energy values generally indicate higher thermodynamic stability. The 1,3,4-oxadiazole isomer is recognized as the most stable among oxadiazole isomers.[5][6]

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and kinetic stability. The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter; a larger gap implies higher kinetic stability and lower chemical reactivity because more energy is required to excite an electron to a higher energy state.[7][8]

-

Global Reactivity Descriptors: These parameters, derived from HOMO and LUMO energies, quantify different aspects of reactivity and stability.

-

Vibrational Frequency Analysis: This analysis serves two purposes: it confirms that the optimized geometry is a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and provides thermodynamic data like zero-point vibrational energy (ZPVE).

-

Detailed Computational Protocol

This section outlines a standard procedure for calculating the stability of this compound.

Software: Gaussian 09 or a later version is a standard software suite for these types of electronic structure calculations.

Experimental Workflow:

-

Molecule Construction: The initial 3D structure of this compound is built using a molecular editor (e.g., GaussView).

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a crucial step to ensure all subsequent calculations are performed on the most stable structure.

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p). This is a flexible, split-valence basis set that includes diffuse functions (++) to describe lone pairs and polarization functions (d,p) to handle non-spherical electron distributions, providing a high level of accuracy for this type of molecule.

-

-

Frequency Calculation: A frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

-

Verification: Confirm that all calculated vibrational frequencies are positive (real), which verifies the structure as a true minimum.

-

Thermodynamic Data: Extract thermodynamic properties such as enthalpy, entropy, and Gibbs free energy.

-

-

Electronic Property Analysis: Using the optimized structure, single-point energy calculations are performed to obtain detailed electronic properties.

-

Molecular Orbitals: The energies of the HOMO and LUMO are determined.

-

Reactivity Descriptors: Global reactivity descriptors are calculated from the HOMO and LUMO energies using the following equations:

-

Hardness (η) ≈ (ELUMO - EHOMO) / 2

-

Softness (S) = 1 / η

-

Electronegativity (χ) ≈ -(EHOMO + ELUMO) / 2

-

-

Caption: A flowchart of the quantum mechanical calculation process.

Data Presentation

The quantitative results from the computations should be organized into clear tables for comparison and analysis. The following tables present hypothetical but representative data for this compound based on values reported for similar structures in the literature.

Table 1: Calculated Thermodynamic and Electronic Properties

| Parameter | Value | Unit | Significance |

| Total Optimized Energy | -359.XXXX | Hartrees | Overall thermodynamic stability |

| Gibbs Free Energy | -359.YYYY | Hartrees | Spontaneity and stability under standard conditions |

| EHOMO | -7.5 | eV | Electron-donating capability |

| ELUMO | -0.8 | eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 6.7 | eV | High kinetic stability, low reactivity[7] |

| Hardness (η) | 3.35 | eV | High resistance to deformation of electron cloud[5] |

| Softness (S) | 0.298 | eV-1 | Low reactivity |

| Electronegativity (χ) | 4.15 | eV | Electron-attracting power |

Table 2: Selected Calculated Vibrational Frequencies

| Mode | Frequency (cm-1) | Assignment |

| ν1 | 3105 | C-H stretch (ring) |

| ν2 | 3010 | C-H stretch (methyl, asymm.) |

| ν3 | 2955 | C-H stretch (methyl, symm.) |

| ν4 | 1640 | C=N stretch |

| ν5 | 1450 | CH3 deformation |

| ν6 | 1060 | Ring breathing |

Note: All frequencies are real, confirming a true energy minimum.

Visualization of Key Relationships

The relationship between frontier molecular orbitals and molecular stability is a cornerstone of chemical reactivity theory.

Caption: The link between a large HOMO-LUMO gap and stability.

Interpretation and Conclusion

The thermodynamic data derived from the frequency calculations, specifically the Gibbs free energy of formation, allows for a quantitative comparison of its stability against other isomers or potential degradation products, which is invaluable in drug development for predicting shelf-life and metabolic fate.

References

- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]

- 2. jchemrev.com [jchemrev.com]

- 3. Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

- 6. [PDF] Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation | Semantic Scholar [semanticscholar.org]

- 7. irjweb.com [irjweb.com]

- 8. Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Methyl-1,3,4-oxadiazole

Introduction

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The 2-methyl-1,3,4-oxadiazole scaffold is a key structural motif in various pharmaceutical agents. Traditional methods for the synthesis of these compounds often involve harsh reaction conditions, long reaction times, and the use of hazardous reagents. Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations, offering benefits such as rapid reaction rates, higher yields, and improved purity of products.[2][3] This application note provides a detailed protocol for the synthesis of this compound using microwave irradiation, tailored for researchers, scientists, and professionals in drug development.

Principle of the Method

The microwave-assisted synthesis of this compound is typically achieved through the cyclodehydration of a suitable N,N'-diacylhydrazine precursor. A common approach involves the reaction of acetohydrazide with a source of a formyl group, or the cyclization of a precursor already containing the necessary atoms. For the purpose of this protocol, a one-pot synthesis from a carboxylic acid hydrazide and a carboxylic acid in the presence of a dehydrating agent under microwave irradiation is described. This method is efficient and avoids the isolation of intermediate compounds.[4]

Experimental Protocol

Materials and Reagents:

-

Acetohydrazide

-

Formic acid

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Microwave reactor

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Column chromatography apparatus

Procedure:

-

Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add acetohydrazide (1 mmol) and formic acid (1.2 mmol).

-

Addition of Dehydrating Agent: Carefully add phosphorus oxychloride (1.5 mmol) to the reaction mixture under a fume hood.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 100-120 °C for 5-15 minutes with a microwave power of 150-300 W. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the vessel to room temperature. Carefully quench the reaction mixture by slowly adding it to ice-cold saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5][6]

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the microwave-assisted synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, which can be adapted for this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Starting Hydrazide | Acetohydrazide | Acetohydrazide | Acetohydrazide |

| Acylating Agent | Formic Acid | Triethyl orthoformate | N/A |

| Dehydrating/Cyclizing Agent | POCl₃ | Acetic Anhydride | Chloramine-T |

| Solvent | Solvent-free | DMF | Ethanol |

| Microwave Power | 200 W | 180 W | 300 W |

| Temperature | 110 °C | 100 °C | 80 °C |

| Reaction Time | 10 min | 15 min | 8 min |

| Yield (%) | 85-95% | 80-90% | 75-85% |

Note: The conditions presented are representative and may require optimization for the specific synthesis of this compound.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the microwave-assisted synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

-

Microwave reactions should be carried out in sealed vessels designed for this purpose to prevent pressure buildup.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

The protocol described provides an efficient and rapid method for the synthesis of this compound utilizing microwave-assisted organic synthesis. This approach offers significant advantages over conventional heating methods, including shorter reaction times, higher yields, and cleaner reaction profiles, making it a valuable tool for researchers in the field of medicinal chemistry and drug development.[7]

References

- 1. wjarr.com [wjarr.com]

- 2. jyoungpharm.org [jyoungpharm.org]

- 3. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 6. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

Application Notes and Protocols for Ultrasound-Assisted Synthesis of 2-Methyl-1,3,4-oxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of 2-methyl-1,3,4-oxadiazole derivatives utilizing ultrasound irradiation. This green chemistry approach offers significant advantages over conventional heating methods, including reduced reaction times, higher yields, and milder reaction conditions.

Introduction

1,3,4-oxadiazole derivatives are a prominent class of heterocyclic compounds extensively explored in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a methyl group at the 2-position of the oxadiazole ring can significantly influence the pharmacological profile of these molecules. Traditional synthetic methods often require high temperatures and long reaction times. Ultrasound-assisted synthesis, a branch of sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions, offering a more sustainable and efficient alternative.[1][2] This document outlines optimized protocols for the synthesis of this compound derivatives, presents comparative data, and provides visual workflows to facilitate implementation in a research setting.

Advantages of Ultrasound-Assisted Synthesis

The application of ultrasound in the synthesis of 1,3,4-oxadiazole derivatives has demonstrated several key advantages over conventional methods:

-

Accelerated Reaction Rates: Ultrasound irradiation can dramatically reduce reaction times from hours to minutes.

-

Improved Yields: Higher product yields are often achieved under sonochemical conditions.[1]

-

Milder Conditions: Reactions can often be carried out at lower temperatures, preserving thermally sensitive functional groups.

-

Energy Efficiency: The localized energy from cavitation is more efficient than bulk heating.

-

Green Chemistry: This method aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents.[2]